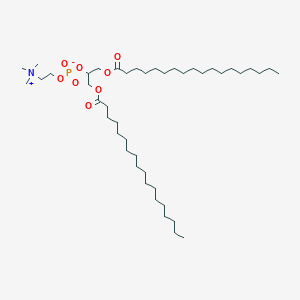
beta-Lecithin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Lecithin, also known as this compound, is a useful research compound. Its molecular formula is C44H88NO8P and its molecular weight is 790.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Food Industry Applications
Emulsifier and Stabilizer
- Beta-lecithin is widely used as an emulsifier in food products such as margarine, chocolate, and baked goods. Its ability to stabilize mixtures of oil and water enhances the texture and shelf life of these products .
Nutritional Supplements
- Lecithin is utilized in dietary supplements for its potential health benefits, including cholesterol management. Studies indicate that daily supplementation can significantly reduce total cholesterol and triglycerides in adults .
Nanoemulsions
- Recent research has focused on the development of nanoemulsions using this compound to improve the bioavailability of nutrients like beta-carotene. These formulations have shown enhanced stability and delivery capacity in gastrointestinal conditions .
Pharmaceutical Applications
Drug Delivery Systems
- This compound plays a crucial role in formulating drug delivery systems, particularly in creating liposomes and nanoparticles that enhance the bioavailability of poorly soluble drugs. Its biocompatibility makes it an ideal candidate for pharmaceutical applications .
Hepatoprotection
- Several studies have demonstrated that lecithin can exert protective effects against liver damage induced by toxins or alcohol. For instance, animal studies have shown that lecithin supplementation can improve liver enzyme levels and reduce oxidative stress markers in subjects exposed to hepatotoxic agents .
Cosmetic Industry Applications
Emulsifying Agent
- In cosmetics, this compound is employed as an emulsifier and stabilizer in creams, lotions, and other formulations. It helps maintain the consistency of products while enhancing skin absorption due to its phospholipid nature .
Skin Health
- Lecithin's moisturizing properties contribute to skin health by preventing dryness and irritation. It has been included in formulations aimed at treating conditions like eczema and dermatitis .
Industrial Applications
Paints and Coatings
- This compound is used in the production of paints and coatings as a dispersant and wetting agent. Its ability to improve the flow and application properties of paints makes it valuable in industrial settings .
Textiles
- In the textile industry, lecithin acts as a lubricant during the processing of fibers, enhancing the quality of fabrics while reducing friction during manufacturing processes .
Case Studies
Analyse Des Réactions Chimiques
Enzymatic Transesterification by LCAT
Lecithin:cholesterol acyltransferase (LCAT) catalyzes the esterification of cholesterol using phosphatidylcholine as a substrate. This reaction occurs in two steps:
-
Fatty Acid Cleavage : LCAT hydrolyzes the fatty acid at the sn-2 position of phosphatidylcholine, forming a covalent intermediate with Ser181 .
-
Cholesterol Esterification : The fatty acid is transferred to the 3-β-hydroxyl group of cholesterol, producing cholesteryl ester and lysolecithin .
Key Findings :
-
LCAT preferentially acts on phosphatidylcholine with 18:1 (oleic acid) or 18:2 (linoleic acid) fatty acids in humans .
-
The reaction shifts cholesterol into lipoprotein cores, critical for HDL maturation .
| Parameter | Human LCAT Substrate Preference | Rodent LCAT Substrate Preference |
|---|---|---|
| Fatty Acid Chain | 18:1, 18:2 | 20:4 |
| Lipoprotein Target | HDL, LDL | HDL |
Interaction with β-Conglycinin
Lecithin forms stable complexes with β-conglycinin, a major soybean allergen, through non-covalent interactions:
-
Binding Mechanism : Static quenching driven by hydrogen bonds and van der Waals forces .
-
Structural Effects :
| Interaction Parameter | Observation |
|---|---|
| Binding Constant (K) | 1.2 × 10⁴ L/mol (25°C) |
| Thermodynamic Force (ΔH) | -28.5 kJ/mol (hydrogen bonds dominant) |
| Particle Size Increase | 120 nm → 450 nm (after 100°C treatment) |
Hydrolysis to Lysolecithin
Phosphatidylcholine undergoes hydrolysis to form lysolecithin, a pro-inflammatory mediator:
-
Reaction : Phospholipase A2 (PLA2) cleaves the sn-2 acyl chain, producing lysolecithin and a free fatty acid .
-
Biological Fate :
Implications :
-
High lysolecithin concentrations induce wheal-and-erythema skin reactions .
-
In vivo studies show no adverse effects at dietary levels ≤5% .
Role in Lipoprotein Remodeling
Lecithin’s reactions directly impact lipoprotein structure:
Propriétés
Numéro CAS |
5655-10-7 |
|---|---|
Formule moléculaire |
C44H88NO8P |
Poids moléculaire |
790.1 g/mol |
Nom IUPAC |
1,3-di(octadecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(53-54(48,49)52-39-38-45(3,4)5)41-51-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 |
Clé InChI |
QVOSSHZMHWUKKG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Key on ui other cas no. |
5655-10-7 |
Synonymes |
1,3-distearoylglycero-2-phosphocholine beta-lecithin beta-lecithin, (R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















